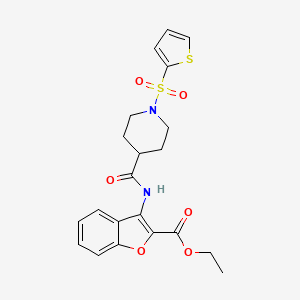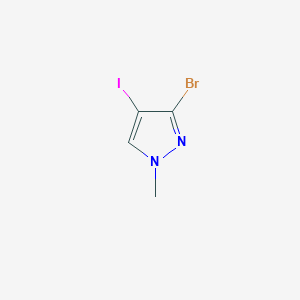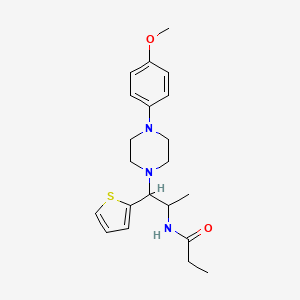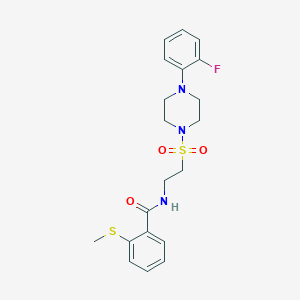
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, also known as FMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMPB is a member of the benzamide class of compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Scientific Research Applications
Analytical Derivatization in Liquid Chromatography
A new sulfonate reagent, related to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, was synthesized for analytical derivatization in liquid chromatography. This reagent includes a fluorophore for sensitive detection after tagging to an analyte and a tertiary amino function for easy removal post-derivatization. It demonstrated high sensitivity and linear detection range for caproic acid analysis, with successful removal of excess reagent in organic solvents through aqueous acid treatment (Wu et al., 1997).
In Vitro Metabolic Profiling
The metabolism of a novel antidepressant structurally similar to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide was extensively studied using human liver microsomes and recombinant enzymes. This compound was metabolized into several products through pathways involving CYP2D6, CYP2C9, and other enzymes, revealing its complex metabolic profile and helping to understand its pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Antibacterial Activity
Compounds derived from piperazine, akin to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, showed significant antibacterial activity. A series of these compounds were synthesized and demonstrated in vitro and in vivo efficacy against gram-negative bacteria, including Pseudomonas aeruginosa, outperforming known antibiotics in some cases. These findings highlight the potential of such compounds in developing new antibacterial therapies (Matsumoto & Minami, 1975).
Exploration of Serotonin 1A Receptors
A compound structurally related to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, tagged with a fluorine-18 label, was used as a selective serotonin 1A (5-HT(1A)) imaging probe. This research involved quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients using positron emission tomography (PET). The study provided insights into the disease's pathophysiology and potential therapeutic targets (Kepe et al., 2006).
Development of Antimicrobial and Antiviral Agents
Research into new urea and thiourea derivatives of piperazine, including compounds related to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, led to the synthesis of compounds with promising antiviral and antimicrobial activities. These derivatives were evaluated against Tobacco mosaic virus (TMV) and various microbial strains, demonstrating significant bioactivity and highlighting their potential as new therapeutic agents (Reddy et al., 2013).
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S2/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYBEOGMGOCARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

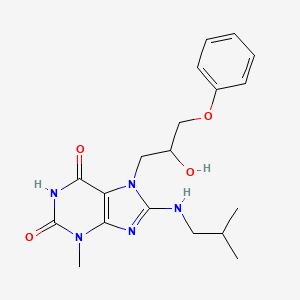

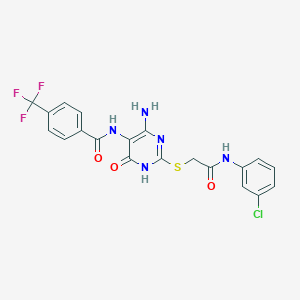
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)

![6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)
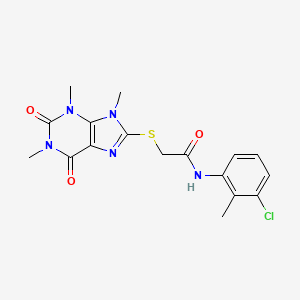
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2759523.png)

